CID 76518914
Description
Oxostibanyl–hydrogen iodide (1/1) is a chemical compound with the molecular formula HIO It is a unique compound that contains both antimony and iodine, making it an interesting subject for chemical research and industrial applications
Properties
CAS No. |
15513-75-4 |
|---|---|
Molecular Formula |
IOSb |
Molecular Weight |
264.66387 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxostibanyl–hydrogen iodide (1/1) typically involves the reaction of antimony compounds with hydrogen iodide. One common method is the direct reaction of antimony trioxide (Sb2O3) with hydrogen iodide (HI) gas. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of oxostibanyl–hydrogen iodide (1/1) can be scaled up by using larger reactors and continuous flow systems. The process involves the careful handling of hydrogen iodide gas, which is highly reactive and corrosive. Safety measures are essential to prevent any hazardous incidents during the production process.
Chemical Reactions Analysis
Types of Reactions
Oxostibanyl–hydrogen iodide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of oxostibanyl–hydrogen iodide (1/1) include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out in solvents such as water or organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of oxostibanyl–hydrogen iodide (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony pentoxide (Sb2O5), while reduction reactions may produce antimony triiodide (SbI3).
Scientific Research Applications
Oxostibanyl–hydrogen iodide (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical treatments and drug development.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of oxostibanyl–hydrogen iodide (1/1) involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxostibanyl–hydrogen iodide (1/1) include other antimony and iodine-containing compounds, such as:
- Antimony triiodide (SbI3)
- Antimony pentaiodide (SbI5)
- Hydrogen iodide (HI)
Uniqueness
Oxostibanyl–hydrogen iodide (1/1) is unique due to its specific combination of antimony and iodine in a single compound. This combination imparts distinctive chemical properties and reactivity, making it valuable for specialized applications that other similar compounds may not be suitable for.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 76518914?
- Methodological Answer : Begin with a systematic literature review to identify gaps in understanding the compound’s properties or mechanisms. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example:
- Feasibility: Ensure access to instrumentation (e.g., spectroscopy for structural analysis).
- Novelty: Address understudied aspects, such as its interactions with specific enzymes or environmental stability.
- Relevance: Align with broader scientific goals, such as drug development or environmental impact mitigation .
Q. What are the key considerations for designing reproducible experiments with this compound?
- Methodological Answer :
- Experimental Replication : Document synthesis protocols (e.g., solvent systems, purification steps) in detail, adhering to guidelines for reporting new compounds (e.g., NMR data, elemental analysis) .
- Controls : Include negative/positive controls (e.g., solvent-only samples or known inhibitors in bioactivity assays).
- Data Transparency : Use standardized formats for raw data (e.g., .cif files for crystallography) and deposit in open-access repositories .
Q. How to conduct a rigorous literature review specific to this compound?
- Methodological Answer :
- Database Selection : Use SciFinder or Web of Science to retrieve peer-reviewed studies, filtering by synthesis routes, applications, or toxicity profiles .
- Gap Analysis : Compare results across studies to identify inconsistencies (e.g., conflicting bioactivity results under varying pH conditions).
- Citation Tracking : Follow references in seminal papers to trace foundational work and recent advancements .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Systematic Error Analysis : Evaluate methodological differences (e.g., assay types, cell lines, or incubation times) .
- Statistical Validation : Apply multivariate regression to isolate variables (e.g., temperature, concentration) impacting outcomes .
- Replication Studies : Reproduce experiments under standardized conditions to confirm reproducibility .
Q. What advanced frameworks can optimize hypothesis development for this compound?
- Methodological Answer :
- PICO Framework : Structure hypotheses using Population (e.g., target proteins), Intervention (this compound exposure), Comparison (control compounds), and Outcomes (binding affinity metrics) .
- Mechanistic Modeling : Combine computational methods (e.g., molecular docking) with empirical data to predict interactions .
Q. How to design multivariate experiments to study this compound’s environmental degradation pathways?
- Methodological Answer :
- Factor Screening : Use Design of Experiments (DoE) to test variables like UV exposure, pH, and microbial activity .
- Analytical Techniques : Pair HPLC-MS for degradation product identification with kinetic modeling to predict half-lives .
- Ethical Compliance : Ensure disposal protocols align with green chemistry principles to minimize environmental risks .
Data Management and Reporting
Q. What are best practices for documenting and sharing this compound research data?
- Methodological Answer :
- Metadata Standards : Include experimental conditions (e.g., temperature, pressure), instrument calibration details, and raw data files .
- FAIR Principles : Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), and Reusable .
Q. How to address ethical challenges in publishing negative results for this compound?
- Methodological Answer :
- Transparency : Clearly describe experimental conditions and statistical power calculations to contextualize null findings .
- Pre-registration : Submit study protocols to platforms like Open Science Framework to reduce publication bias .
Tables: Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
